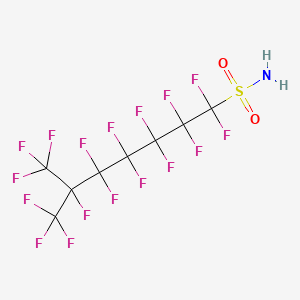
Heptadecafluoroisooctanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluoroisooctanesulphonamide is an organic compound with the chemical formula C8H2F17NO2S and a molecular weight of 499.1448344 . It is a colorless to pale yellow crystalline solid or powder that is almost insoluble in water but soluble in organic solvents . This compound is primarily used as an additive in electrochemical solutions and as a surfactant to improve the stability and wetting properties of solutions .
Preparation Methods
Heptadecafluoroisooctanesulphonamide can be synthesized through the ammonolysis of octafluoroisooctyl sulfate . This reaction involves the addition of ammonia or ammonium hydroxide to octafluoroisooctyl sulfate in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Heptadecafluoroisooctanesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include ammonia, ammonium hydroxide, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products: The primary products of these reactions depend on the specific reagents and conditions used but generally include modified sulfonamide derivatives.
Scientific Research Applications
Heptadecafluoroisooctanesulphonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadecafluoroisooctanesulphonamide involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and improves the wetting properties of solutions. In electrochemical applications, it enhances the stability of the solution, leading to more efficient electrochemical reactions .
Comparison with Similar Compounds
Heptadecafluoroisooctanesulphonamide is unique due to its high fluorine content and specific structural properties. Similar compounds include:
Perfluorooctanesulfonamide (PFOSA): Another fluorinated sulfonamide with similar surfactant properties.
Perfluorooctanoic acid (PFOA): A related compound used in various industrial applications but with different chemical properties.
Perfluorooctanesulfonic acid (PFOS): Known for its use in firefighting foams and other industrial applications.
These compounds share some functional similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
93894-56-5 |
|---|---|
Molecular Formula |
C8H2F17NO2S |
Molecular Weight |
499.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI Key |
LIDOVKZSCIIYGP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















